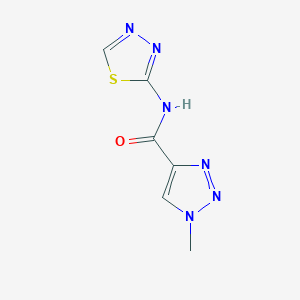![molecular formula C20H24FN5 B12239601 4-[(4-{[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B12239601.png)
4-[(4-{[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-{[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile is a complex organic compound that features a pyrimidine ring substituted with a fluoro and methyl group, a piperidine ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction involving appropriate starting materials such as 2,4-diaminopyrimidine derivatives.
Introduction of the Fluoro and Methyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the Piperidine Ring: This step involves the cyclization of appropriate intermediates.
Coupling with Benzonitrile: The final step involves coupling the piperidine intermediate with benzonitrile under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(4-{[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[(4-{[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-[(4-{[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluoro and methyl groups on the pyrimidine ring play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-(aminomethyl)-2-methylpyrimidine: This compound shares the pyrimidine core but lacks the piperidine and benzonitrile moieties.
3-Chloro-4-fluorophenyl-[4-fluoro-4-{[(5-methylpyrimidin-2-ylmethyl)amino]methyl}piperidin-1-yl]methanone: Similar in structure but with different substituents on the aromatic ring.
Uniqueness
4-[(4-{[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro and methyl groups enhances its stability and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H24FN5 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-[[4-[[(5-fluoro-6-methylpyrimidin-4-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C20H24FN5/c1-15-19(21)20(24-14-23-15)25(2)12-18-7-9-26(10-8-18)13-17-5-3-16(11-22)4-6-17/h3-6,14,18H,7-10,12-13H2,1-2H3 |
InChI Key |
PNBGDGOCKZWOAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)N(C)CC2CCN(CC2)CC3=CC=C(C=C3)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12239532.png)
![1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B12239533.png)
![5-chloro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-sulfonamide](/img/structure/B12239538.png)
![6,7-Dimethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12239542.png)
![1-(2,6-Difluorophenyl)-3-methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]urea](/img/structure/B12239547.png)
![[2-(4-methoxy-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B12239551.png)
![2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12239560.png)
![3-Tert-butyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B12239562.png)
![6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12239582.png)
![2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}pyrazine](/img/structure/B12239583.png)

![2-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12239597.png)
